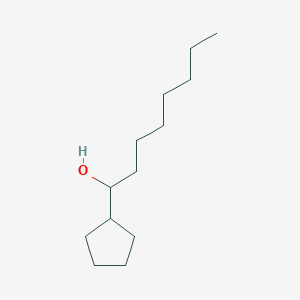
1-Cyclopentyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyloctan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring attached to an octanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopentyloctan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of cyclopentene followed by the addition of an octanol chain. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems and continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl octanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Cyclopentyl octanoic acid.
Reduction: 1-Cyclopentyloctane.
Substitution: 1-Cyclopentyloctyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyloctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The cyclopentane ring provides rigidity to the molecule, affecting its overall conformation and interactions.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Similar in structure but with a shorter carbon chain.
Cyclooctanol: Similar in structure but with a different ring size.
Cyclopentylmethanol: Similar in structure but with a different functional group.
Uniqueness: 1-Cyclopentyloctan-1-ol is unique due to its specific combination of a cyclopentane ring and an octanol chain. This structure imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
IUPAC Name |
1-cyclopentyloctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORUNLCJGNBWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2532319.png)
![N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2532320.png)
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)
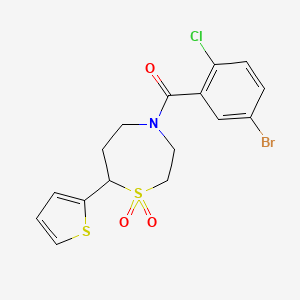
![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)
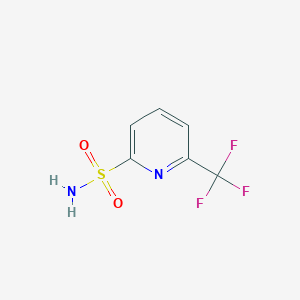

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2532327.png)
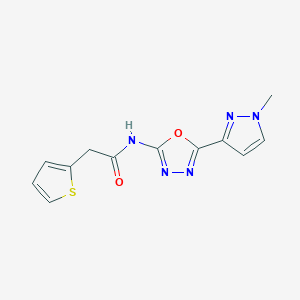
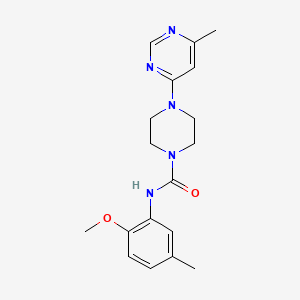
![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)
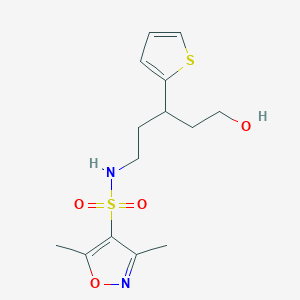
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)
